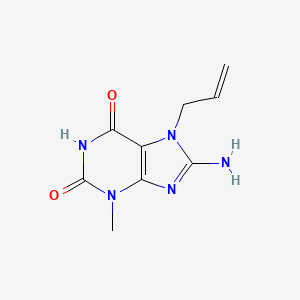![molecular formula C12H10N4O B11880009 6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 63218-97-3](/img/structure/B11880009.png)
6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure with a methylpyridine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Methylpyridine Substituent: This step often involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using 6-methylpyridine-3-boronic acid as a key reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both pyrazolo and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63218-97-3 |
|---|---|
Formule moléculaire |
C12H10N4O |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
6-(6-methylpyridin-3-yl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C12H10N4O/c1-7-2-3-8(6-13-7)10-5-4-9-11(14-10)15-16-12(9)17/h2-6H,1H3,(H2,14,15,16,17) |
Clé InChI |
GDRYDGNFOGICRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2=NC3=C(C=C2)C(=O)NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] hydrochloride](/img/structure/B11879935.png)









![4-Isobutyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11879995.png)
![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11880002.png)
